molecular formula C15H13N3O4 B5703465 N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide

N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5703465
M. Wt: 299.28 g/mol
InChI Key: IWPLTEXFZLIBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MNBA is a derivative of benzimidazole and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide may exert its pharmacological activities through the inhibition of enzymes or the modulation of signaling pathways. For example, N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species, which can contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects
N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to possess various biochemical and physiological effects. For example, N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to possess anti-inflammatory activity, as evidenced by its ability to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to possess anticancer activity, as evidenced by its ability to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has several advantages and limitations for lab experiments. One advantage is its potential as a scaffold for the design of new drugs, as it possesses various pharmacological activities. Another advantage is its relative ease of synthesis, which allows for the production of large quantities of N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide for further study. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is the lack of information on its toxicity and safety profile, which requires further study.

Future Directions

There are several future directions for the study of N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide. One direction is the design and synthesis of new N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide derivatives with improved pharmacological activities and solubility. Another direction is the study of the mechanism of action of N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide, which can provide insights into its potential therapeutic applications. Additionally, the study of the toxicity and safety profile of N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide is necessary for its further development as a potential drug candidate. Finally, the study of the pharmacokinetics and pharmacodynamics of N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide is necessary for its optimization as a drug candidate.

Synthesis Methods

N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been synthesized through various methods, including the reaction of 2-methyl-3-nitrobenzoic acid with benzimidazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-methyl-3-nitrobenzoyl chloride with benzimidazole in the presence of a base, such as triethylamine (TEA). The yield and purity of N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide depend on the reaction conditions, including the reaction time, temperature, and solvent.

Scientific Research Applications

N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to possess various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer activities. N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide has also been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-12(8-5-9-13(10)18(20)21)15(19)22-17-14(16)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLTEXFZLIBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.